4-Acetoxy-3'-phenoxybenzophenone
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Overview
Description
4-Acetoxy-3’-phenoxybenzophenone is a chemical compound with the molecular formula C21H16O4 and a molecular weight of 332.36. It is also known by its IUPAC name, 4-(3-phenoxybenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a phenoxy group attached to a benzophenone core.
Mechanism of Action
Target of Action
The primary targets of 4-Acetoxy-3’-phenoxybenzophenone are currently unknown . A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It is known that the majority of the response to drugs used clinically is mediated to various types of receptors present in the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 4-hydroxy-3’-phenoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-3’-phenoxybenzophenone can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’-phenoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Acetoxy-3’-phenoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3’-phenoxybenzophenone: Lacks the acetoxy group but shares the phenoxybenzophenone core.
4-Methoxy-3’-phenoxybenzophenone: Contains a methoxy group instead of an acetoxy group.
4-Acetoxy-3’-methoxybenzophenone: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
4-Acetoxy-3’-phenoxybenzophenone is unique due to the presence of both acetoxy and phenoxy groups, which confer distinct chemical and biological properties.
Biological Activity
4-Acetoxy-3'-phenoxybenzophenone is a member of the benzophenone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which influences its interactions with biological systems.
- Molecular Formula : C21H16O4
- Molecular Weight : 332.36 g/mol
- CAS Number : 890099-75-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with specific molecular targets within cells.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria | Effective against Staphylococcus aureus | |
Fungi | Inhibitory effects on Candida albicans | |
Viruses | Potential antiviral activity against HSV |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrates cytotoxic effects, which may be mediated through apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Cell Viability Reduction : IC50 values were observed in the micromolar range.
- Mechanism : Induction of apoptosis via activation of caspase pathways.
Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
1 µM | 75 | 10 |
5 µM | 50 | 30 |
10 µM | 25 | 60 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses. This activity suggests potential therapeutic applications in inflammatory diseases.
The anti-inflammatory effects are thought to be mediated through:
- Inhibition of NF-kB signaling pathways.
- Reduction of reactive oxygen species (ROS) production.
Summary of Research Findings
A comprehensive review of literature indicates that this compound has promising biological activities that warrant further investigation. Its multifaceted effects make it a candidate for drug development, particularly in treating infections and cancers.
Properties
IUPAC Name |
[4-(3-phenoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-19-12-10-16(11-13-19)21(23)17-6-5-9-20(14-17)25-18-7-3-2-4-8-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAICMJIZXHATFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641705 |
Source
|
Record name | 4-(3-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-58-8 |
Source
|
Record name | 4-(3-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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